2-Chloro-7-methoxyquinoline-3-carbaldehyde

Übersicht

Beschreibung

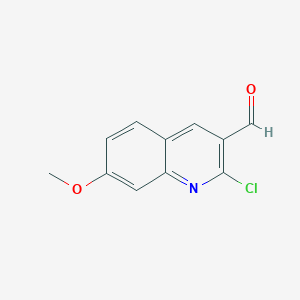

2-Chloro-7-methoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound is characterized by a chloro group at the second position, a methoxy group at the seventh position, and an aldehyde group at the third position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into aromatic compounds . The reaction involves the use of a Vilsmeier reagent, which is formed by the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF). The starting material, 2-chloro-7-methoxyaniline, undergoes cyclization and formylation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The compound is often produced in bulk for research and development purposes .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives:

- Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media .

- Example : This reaction proceeds via cleavage of the aldehyde C–H bond, yielding the carboxylic acid with >80% efficiency under optimized conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

- Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

- Example : Yields range from 70–90% depending on solvent polarity and temperature .

Nucleophilic Substitution Reactions

The chloro group at position 2 participates in aromatic nucleophilic substitution (SNAr):

- Mechanistic Insight : Substitution occurs via a two-step process involving Meisenheimer complex formation followed by nucleophilic attack .

Cyclization Reactions

The aldehyde and chloro groups facilitate cyclization to form fused heterocycles:

4.1. With Hydrazines

4.2. With Active Methylene Compounds

- Reagents : Malononitrile or ethyl cyanoacetate in acetic acid .

- Product : Quinoline-fused pyran or pyridine derivatives (e.g., LM08 in ).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl introductions:

- Key Application : Suzuki coupling with phenylboronic acid produces biaryl derivatives critical for pharmaceutical intermediates .

Condensation Reactions

The aldehyde group condenses with amines or hydrazides to form Schiff bases or hydrazones:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-7-methoxyquinoline-3-carbaldehyde serves as a crucial intermediate in synthesizing various pharmacologically active compounds. Notable applications include:

- Antimalarial Agents : The compound has been explored for developing new antimalarial drugs due to its ability to inhibit specific enzymes involved in the malaria parasite's lifecycle.

- Antibacterial and Anticancer Agents : Research indicates that derivatives of this compound exhibit significant antibacterial and anticancer activities, making it a valuable precursor in drug discovery .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. It plays a pivotal role in:

- Synthesis of Quinoline Derivatives : The compound can be transformed into various substituted quinolines, which are important in medicinal chemistry and materials science.

- Formylation Reactions : The Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde group into aromatic compounds, including this compound .

Material Science

In material science, this compound is explored for developing organic materials with specific electronic and optical properties. Its derivatives have potential applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology, where efficient light emission is critical.

- Sensors : Research has indicated that derivatives can function as chemosensors for detecting metal ions like Fe(3+) and Hg(2+), showcasing their utility in environmental monitoring .

Case Study 1: Antimalarial Activity

A study demonstrated that derivatives of this compound exhibited potent antimalarial activity against Plasmodium falciparum. The mechanism involved inhibition of key metabolic pathways within the parasite, leading to reduced viability.

Case Study 2: Sensor Development

Research conducted on a derivative of this compound revealed its effectiveness as a chemosensor for heavy metals. The study highlighted the compound's selectivity for Hg(2+) ions over other common metal ions, showcasing its potential for environmental applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-7-methoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways . The chloro and methoxy groups on the quinoline ring can enhance its binding affinity and selectivity towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-6-methoxyquinoline-3-carbaldehyde

- 2-Chloro-7-fluoroquinoline-3-carbaldehyde

- 2-Chloro-7-methoxyquinoline-3-carbonitrile

Uniqueness

2-Chloro-7-methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the quinoline ring can enhance its pharmacological properties and make it a valuable intermediate in the synthesis of various bioactive compounds .

Biologische Aktivität

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a compound that belongs to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈ClNO₃, with a molecular weight of 221.64 g/mol. The compound features a quinoline ring system that is substituted at the 2-position with a chlorine atom and at the 7-position with a methoxy group, along with an aldehyde functional group at the 3-position. This unique arrangement of functional groups influences its chemical reactivity and biological activity significantly.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate that this compound exhibits notable antibacterial activity:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | 12 |

| Escherichia coli | 12.00 ± 0.00 | 11 |

| Pseudomonas aeruginosa | 10.00 ± 0.02 | 15 |

| Streptococcus pyogenes | 11.00 ± 0.02 | 10 |

These findings suggest that the compound's mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis:

| Cell Line | IC50 (µM) |

|---|---|

| SH-SY5Y (Neuroblastoma) | 5.7 |

| Kelly (Neuroblastoma) | 2.4 |

| MCF-7 (Breast Cancer) | >25 |

The mechanism of action for its anticancer effects may involve DNA intercalation and inhibition of angiogenesis, which are common pathways for quinoline derivatives .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using the DPPH radical scavenging assay. The results indicate that it possesses significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

This antioxidant activity may contribute to its overall therapeutic profile, particularly in cancer prevention and treatment strategies .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

- Receptor Binding : The compound may interact with specific receptors involved in metabolic pathways.

- Radical Scavenging : The methoxy group enhances electron donation ability, contributing to its antioxidant properties.

These mechanisms highlight the versatility of this compound as a potential therapeutic agent across multiple disease categories .

Eigenschaften

IUPAC Name |

2-chloro-7-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXZCLBKDXISQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366391 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-20-4 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.